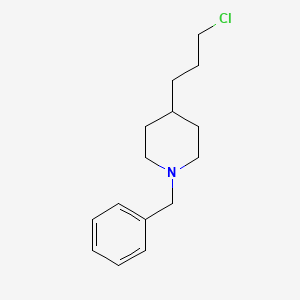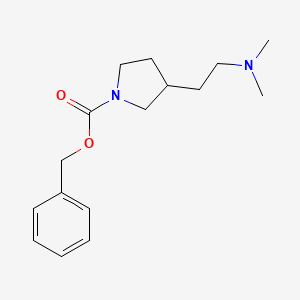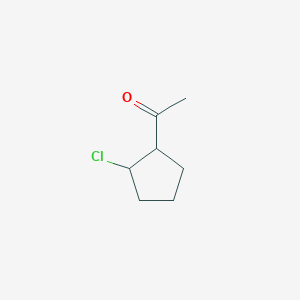![molecular formula C37H32O5 B13965293 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one](/img/structure/B13965293.png)
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one is a complex organic compound characterized by its multiple methoxy and phenylmethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one typically involves multiple steps, starting from simpler aromatic compounds. The key steps include:
Methoxylation: Introduction of methoxy groups to the aromatic rings.
Phenylmethoxylation: Addition of phenylmethoxy groups to specific positions on the aromatic rings.
Condensation: Formation of the propenone linkage through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one can undergo various types of chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl or carbonyl groups.
Reduction: Reduction of the propenone linkage to form saturated compounds.
Substitution: Replacement of methoxy or phenylmethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic or quinone derivatives, while reduction could produce saturated ketones or alcohols.
Wissenschaftliche Forschungsanwendungen
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone: Similar structure but lacks the propenone linkage.
4-(Benzyloxy)phenol: Contains phenylmethoxy groups but differs in overall structure and functional groups.
Uniqueness
1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one is unique due to its combination of methoxy and phenylmethoxy groups along with the propenone linkage. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
IUPAC Name |
1-[5-methoxy-2,4-bis(phenylmethoxy)phenyl]-3-(4-phenylmethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H32O5/c1-39-36-23-33(34(38)22-19-28-17-20-32(21-18-28)40-25-29-11-5-2-6-12-29)35(41-26-30-13-7-3-8-14-30)24-37(36)42-27-31-15-9-4-10-16-31/h2-24H,25-27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBXDWPYZJLIBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H32O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
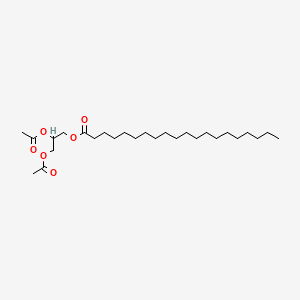

![N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide](/img/structure/B13965233.png)
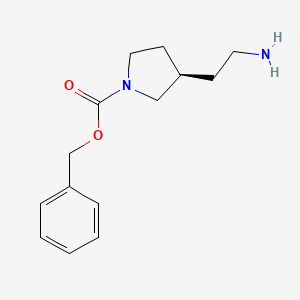
![4-[(E)-(Hydrazinylmethylidene)amino]-N-(pyridin-4-yl)benzamide](/img/structure/B13965242.png)


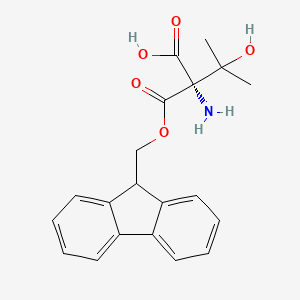
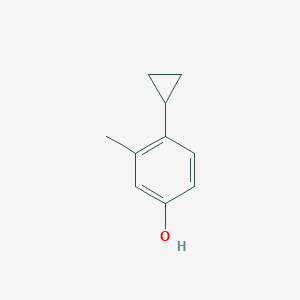
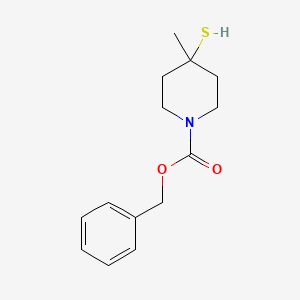
![Bicyclo[2.2.1]heptane-2-thione, 3,3-dimethyl-](/img/structure/B13965279.png)
